molecular formula C9H5BrN2O2 B12286008 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12286008
M. Wt: 253.05 g/mol
InChI Key: YMZWVSCQJKNRKP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is an aromatic heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-methanol.

Scientific Research Applications

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group and the oxadiazole ring can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde

Uniqueness

3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the oxadiazole ring also imparts distinct electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H

InChI Key

YMZWVSCQJKNRKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C=O

Origin of Product

United States

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